molecular formula C20H30N2O4S B3554780 Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone

Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone

Cat. No.: B3554780
M. Wt: 394.5 g/mol
InChI Key: HVYFSIMOMBPTGC-UHFFFAOYSA-N
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Description

Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound with a unique structure that includes an azepane ring, a piperidine ring, and a methoxy-substituted phenylsulfonyl group

Preparation Methods

The synthesis of Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone typically involves multiple steps, including the formation of the azepane and piperidine rings, followed by the introduction of the methoxy-substituted phenylsulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone can be compared with other similar compounds, such as those containing azepane or piperidine rings, or those with methoxy-substituted phenylsulfonyl groups. These comparisons highlight its uniqueness in terms of structure, reactivity, and potential applications. Similar compounds may include:

  • Azepane derivatives
  • Piperidine derivatives
  • Methoxy-substituted phenylsulfonyl compounds

Each of these compounds may have distinct properties and applications, making this compound a valuable addition to the field of organic chemistry.

Properties

IUPAC Name

azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-16-15-18(7-8-19(16)26-2)27(24,25)22-13-9-17(10-14-22)20(23)21-11-5-3-4-6-12-21/h7-8,15,17H,3-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFSIMOMBPTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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